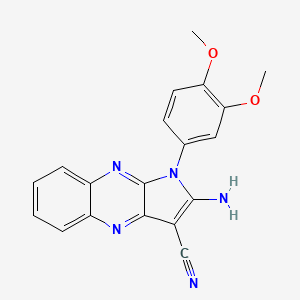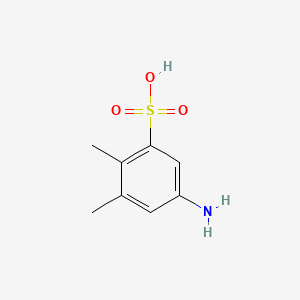
3-Chloro-N-(1,2-Diphenylethyl)-Propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-(1,2-Diphenylethyl)-Propionamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a diphenylethyl moiety, and a propionamide functional group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(1,2-Diphenylethyl)-Propionamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropropionyl chloride and 1,2-diphenylethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Reaction Mechanism: The reaction proceeds through the nucleophilic substitution of the chlorine atom in 3-chloropropionyl chloride by the amine group in 1,2-diphenylethylamine, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous monitoring can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-N-(1,2-Diphenylethyl)-Propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted amides.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-(1,2-Diphenylethyl)-Propionamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-N-(1,2-Diphenylethyl)-Propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-N-(1,2-Diphenylethyl)-Acetamide: Similar structure but with an acetamide group instead of a propionamide group.
3-Chloro-N-(1,2-Diphenylethyl)-Butyramide: Contains a butyramide group, offering different chemical properties.
3-Chloro-N-(1,2-Diphenylethyl)-Benzamide: Features a benzamide group, which may influence its reactivity and applications.
Uniqueness
3-Chloro-N-(1,2-Diphenylethyl)-Propionamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial use.
Eigenschaften
Molekularformel |
C17H18ClNO |
|---|---|
Molekulargewicht |
287.8 g/mol |
IUPAC-Name |
3-chloro-N-(1,2-diphenylethyl)propanamide |
InChI |
InChI=1S/C17H18ClNO/c18-12-11-17(20)19-16(15-9-5-2-6-10-15)13-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,20) |
InChI-Schlüssel |
GTRBEDTWVOHQDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964521.png)
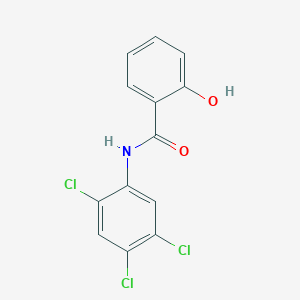

![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964541.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11964544.png)
![1,3-dimethyl-8-[(4-methylbenzyl)amino]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11964550.png)
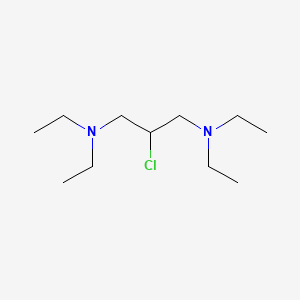
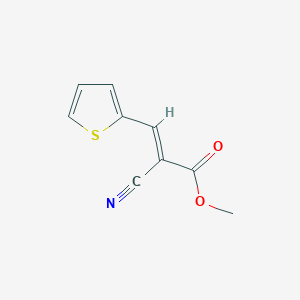
![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964578.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11964589.png)
